Evodine

Description

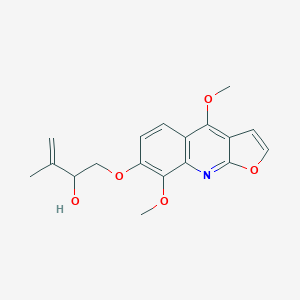

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-10(2)13(20)9-24-14-6-5-11-15(17(14)22-4)19-18-12(7-8-23-18)16(11)21-3/h5-8,13,20H,1,9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJTUUHDKCPQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the mechanism of action of Evodine in cancer cells?

An In-depth Technical Guide to the Mechanism of Action of Evodiamine in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodiamine is a quinolone alkaloid extracted from the traditional Chinese herb Evodia rutaecarpa. Extensive research has demonstrated its potent anti-cancer activities across a wide range of malignancies, including those of the breast, lung, liver, colon, and pancreas, as well as leukemia and melanoma.[1][2][3][4] Evodiamine exerts its pleiotropic effects by modulating a complex network of cellular processes and signaling pathways. This technical guide provides a comprehensive overview of its mechanisms of action, focusing on the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. It details the specific signaling cascades affected, presents key quantitative data, outlines representative experimental protocols, and visualizes complex pathways to facilitate a deeper understanding for research and development applications.

Core Anti-Cancer Mechanisms of Action

Evodiamine's efficacy stems from its ability to simultaneously target multiple fundamental processes that are critical for cancer cell survival, proliferation, and dissemination.

Induction of Apoptosis

A primary mechanism of Evodiamine is the induction of programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5]

-

Intrinsic Pathway: Evodiamine alters the balance of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[3][5] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm.[1] Released cytochrome c then activates a caspase cascade, beginning with the initiator caspase-9 and culminating in the activation of effector caspases like caspase-3 and the cleavage of Poly (ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell.[1][5][6][7]

-

Extrinsic Pathway: The compound has been shown to enhance the cleavage of caspase-8, a key initiator of the extrinsic pathway.[1][6] In some cancer models, Evodiamine upregulates death receptors like DR4 and DR5, sensitizing cells to apoptosis induced by ligands such as TRAIL.[2]

-

Caspase-Independent Pathway: In certain cell lines, such as human leukemia U937 cells, Evodiamine can induce apoptosis through a caspase-independent mechanism involving the translocation of apoptosis-inducing factor (AIF) into the nucleus.[2]

Cell Cycle Arrest

Evodiamine potently inhibits cancer cell proliferation by inducing cell cycle arrest, most commonly at the G2/M phase.[1][4] This arrest prevents cells from entering mitosis, thereby halting their division. The mechanism involves the modulation of key cell cycle regulatory proteins:

-

Downregulation of Cyclins and CDKs: It reduces the expression of critical G2/M checkpoint regulators, including Cyclin A, Cyclin B1, and their associated cyclin-dependent kinase, cdc2 (CDK1).[1][6]

-

Modulation of Checkpoint Proteins: Evodiamine has been observed to increase the phosphorylation of cdc25c at Ser216, an inhibitory modification that prevents it from activating the cdc2/Cyclin B1 complex, thus enforcing the G2/M block.[1]

In some cancer types, such as colorectal cancer, Evodiamine may also induce arrest at the G0/G1 or S phase.[5][8]

Inhibition of Invasion and Metastasis

Metastasis is a major cause of cancer-related mortality, and Evodiamine has demonstrated significant anti-metastatic properties.[4][9]

-

Suppression of Cell Migration and Invasion: It inhibits the migratory and invasive capabilities of various cancer cells, including colon, lung, and osteosarcoma cells.[1][9] This effect is achieved in part by suppressing the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, a critical step in invasion.[9]

-

Inhibition of Epithelial-to-Mesenchymal Transition (EMT): Evodiamine can reverse or inhibit EMT, a process where cancer cells lose their epithelial characteristics and gain migratory, mesenchymal properties. It achieves this by increasing the expression of epithelial markers like E-cadherin while decreasing mesenchymal markers such as N-cadherin and vimentin.[10]

Anti-Angiogenesis

Evodiamine hinders the formation of new blood vessels (angiogenesis), a process essential for tumor growth and expansion. It directly inhibits the tube formation of human umbilical vein endothelial cells (HUVECs) and decreases the expression of the key signaling protein, Vascular Endothelial Growth Factor (VEGF).[2]

Inhibition of Topoisomerases

Evodiamine acts as a dual catalytic inhibitor of both topoisomerase I and II, nuclear enzymes that are vital for resolving DNA topological stress during replication and transcription.[11] Unlike topoisomerase poisons such as camptothecin, Evodiamine does not trap the topoisomerase-DNA cleavage complex but rather inhibits the catalytic activity of the enzymes. This distinct mechanism allows it to show efficacy even in cancer cells that have developed resistance to other topoisomerase inhibitors.[11]

Quantitative Data Presentation

Table 1: IC50 Values of Evodiamine in Various Cell Lines

The half-maximal inhibitory concentration (IC50) indicates the potency of Evodiamine in inhibiting cell proliferation.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| U2OS | Osteosarcoma | 6 | [1] |

| HepG2 | Liver Cancer | 20 | [3] |

| PLHC-1 | Liver Cancer | 20 | [3] |

| U87 | Glioblastoma | 12 | [2] |

| B16-F10 | Melanoma | 2.4 | [12] |

| LLC | Lewis Lung Carcinoma | 4.8 | [12] |

| Colon 26-L5 | Colon Carcinoma | 3.7 | [12] |

| hFOB 1.19 | Normal Osteoblast | 105 | [1] |

| THLE-2 | Normal Liver | 100 | [3] |

Note: The significantly higher IC50 values in normal cell lines suggest a degree of cancer cell selectivity.

Table 2: Modulation of Key Regulatory Proteins by Evodiamine

| Protein | Pathway/Process | Effect of Evodiamine | Consequence |

| Bax | Apoptosis | Upregulation | Promotes Apoptosis |

| Bcl-2 | Apoptosis | Downregulation | Promotes Apoptosis |

| Cleaved Caspase-3, -8, -9 | Apoptosis | Upregulation | Activates Apoptosis |

| Cleaved PARP | Apoptosis | Upregulation | Marker of Apoptosis |

| Cyclin B1, cdc2 | Cell Cycle (G2/M) | Downregulation | G2/M Arrest |

| p-PI3K, p-Akt, p-mTOR | PI3K/Akt Signaling | Downregulation | Inhibits Survival/Proliferation |

| p-ERK, p-JNK, p-p38 | MAPK Signaling | Modulation (often activation of JNK/p38) | Promotes Apoptosis |

| p-STAT3 | STAT3 Signaling | Downregulation | Inhibits Proliferation/Survival |

| β-catenin | Wnt Signaling | Downregulation | Inhibits Stemness/Proliferation |

| MMP-2, MMP-9 | Metastasis | Downregulation | Inhibits Invasion |

| VEGF | Angiogenesis | Downregulation | Inhibits Angiogenesis |

Key Signaling Pathways Modulated by Evodiamine

Evodiamine's anti-cancer effects are mediated through the disruption of multiple oncogenic signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation; it is often hyperactivated in cancer. Evodiamine effectively inhibits this pathway by downregulating the phosphorylation of key components, including PI3K, Akt, and mTOR.[5] Deactivation of this pathway contributes directly to Evodiamine's pro-apoptotic and anti-proliferative effects.[3]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 subfamilies, regulates diverse cellular activities. While ERK is often associated with proliferation, the JNK and p38 pathways are typically activated by cellular stress and can promote apoptosis. Evodiamine has been shown to induce apoptosis by activating the JNK and p38 MAPK signaling cascades in glioma and ovarian cancer cells.[5] Conversely, it can also inhibit the pro-proliferative Raf/MEK/ERK signaling pathway in other cancers like osteosarcoma.[1]

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes the expression of genes involved in proliferation, survival, and angiogenesis. Evodiamine effectively suppresses both constitutive and IL-6-induced STAT3 phosphorylation at Tyr705.[8] It achieves this, in part, by inducing the expression of the phosphatase SHP-1, which dephosphorylates and inactivates STAT3.[8] This leads to the downregulation of STAT3 target genes like Bcl-2 and Cyclin D1, contributing to apoptosis and cell cycle arrest.[8]

Wnt/β-catenin Pathway

The Wnt/β-catenin pathway is fundamental in embryonic development and is frequently hijacked by cancers to maintain cancer stem cell (CSC) populations and drive proliferation. Evodiamine has been identified as an inhibitor of this pathway. It can suppress the expression of β-catenin and its downstream targets, c-Myc and Cyclin D1.[8] By targeting the Wnt pathway, Evodiamine may eliminate cancer stem cells, which are often responsible for tumor recurrence and chemoresistance.[8]

Other Key Pathways

-

NF-κB Pathway: Evodiamine can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that controls genes involved in inflammation, immunity, survival, and invasion.[9]

-

Endoplasmic Reticulum (ER) Stress: In non-small cell lung cancer, Evodiamine has been shown to induce apoptosis by activating the ER stress pathway, indicated by the upregulation of proteins like GRP78 and IRE1.[6]

Detailed Experimental Protocols

The following are standardized, representative protocols for key assays used to elucidate the mechanism of action of Evodiamine.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed cancer cells (e.g., U2OS, HepG2) into a 96-well plate at a density of 1-2 × 10⁴ cells/well and allow them to adhere for 24 hours.[1]

-

Treatment: Treat cells with various concentrations of Evodiamine (e.g., 0, 1, 5, 10, 20, 50 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[13][14]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment: Plate cells and treat with Evodiamine as described for the MTT assay for 24-48 hours. Include positive and negative controls.[16]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the collected cells once with cold PBS.[16]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.[16]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with Evodiamine for 24 hours. Harvest approximately 1-3 x 10⁶ cells.[1][17]

-

Fixation: Wash cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate at 4°C for at least 2 hours (or overnight).[1][17]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the pellet in a staining buffer containing Propidium Iodide (50 µg/mL) and RNase A (100-250 µg/mL) in PBS.[1][18]

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.[1]

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram showing the percentage of cells in the G0/G1, S, and G2/M phases.[19]

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

-

Chamber Preparation: Rehydrate Transwell inserts (8 µm pore size) and coat the upper surface with a thin layer of Matrigel (diluted in serum-free medium). Incubate at 37°C for at least 1 hour to allow it to solidify. For migration assays, this coating step is omitted.[9][20]

-

Cell Seeding: Harvest cells and resuspend them in serum-free medium. Seed 2-5 × 10⁴ cells into the upper chamber.[9][20]

-

Chemoattractant: Add complete medium containing 10% FBS (as a chemoattractant) to the lower chamber.[9][20] Add different concentrations of Evodiamine to the upper chamber.

-

Incubation: Incubate the plate for 24-48 hours at 37°C.[20]

-

Staining: After incubation, remove the non-invading cells from the top of the membrane with a cotton swab. Fix the cells that have invaded to the bottom of the membrane with methanol or 70% ethanol, and then stain with 0.1% crystal violet.[9][20]

-

Quantification: Wash the inserts and allow them to air dry. Count the number of stained, invaded cells in several random fields under an inverted microscope.[9]

Conclusion and Future Directions

Evodiamine is a promising natural compound with a multi-faceted mechanism of action against cancer cells. It effectively induces apoptosis, causes cell cycle arrest, and inhibits metastasis by modulating a network of critical signaling pathways, including PI3K/Akt, MAPK, STAT3, and Wnt/β-catenin. Its ability to act as a dual topoisomerase inhibitor further broadens its therapeutic potential. The selectivity of Evodiamine for cancer cells over normal cells, as suggested by comparative IC50 data, enhances its appeal as a potential chemotherapeutic agent.[1][3]

Despite these promising findings, challenges such as poor bioavailability remain.[4] Future research should focus on the development of novel drug delivery systems (e.g., nanoparticles) and synthetic analogs to improve its pharmacokinetic properties. Further in vivo studies and clinical trials are warranted to fully evaluate the therapeutic efficacy and safety of Evodiamine as a standalone or combination therapy in the treatment of various cancers.

References

- 1. Evodiamine Induces Apoptosis, G2/M Cell Cycle Arrest, and Inhibition of Cell Migration and Invasion in Human Osteosarcoma Cells via Raf/MEK/ERK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Research progress on evodiamine, a bioactive alkaloid of Evodiae fructus: Focus on its anti-cancer activity and bioavailability (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evodiamine Inhibits Colorectal Cancer Growth via RTKs Mediated PI3K/AKT/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evodiamine suppresses the progression of non-small cell lung carcinoma via endoplasmic reticulum stress-mediated apoptosis pathway in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The impact of evodiamine on human anaplastic thyroid cancer therapy—an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evodiamine inhibits migration and invasion by Sirt1-mediated post-translational modulations in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evodiamine Exhibits Anti-Bladder Cancer Activity by Suppression of Glutathione Peroxidase 4 and Induction of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. corefacilities.iss.it [corefacilities.iss.it]

- 18. cancer.wisc.edu [cancer.wisc.edu]

- 19. researchgate.net [researchgate.net]

- 20. snapcyte.com [snapcyte.com]

The Pharmacological Profile of Evodine: A Technical Guide for Drug Development Professionals

An in-depth exploration of the multifaceted pharmacological properties of evodine, an alkaloid isolated from Evodia rutaecarpa, this document serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug discovery and development. This compound has demonstrated significant therapeutic potential across a spectrum of preclinical models, exhibiting anti-cancer, anti-inflammatory, neuroprotective, cardiovascular, and metabolic activities.

Anti-Cancer Properties

This compound has emerged as a promising candidate in oncology, demonstrating potent cytotoxic and anti-proliferative effects against a wide array of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

In Vitro Anti-Proliferative and Cytotoxic Activity

This compound consistently exhibits dose-dependent inhibition of proliferation in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cancer types.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| PC-3 | Prostate Cancer | 29 | [1] |

| MDA-MB-231 | Breast Adenocarcinoma | 59 | [1] |

| BT-474 | Breast Adenocarcinoma | 55 | [1] |

| AGS | Gastric Cancer | Not specified | [2] |

| MKN45 | Gastric Cancer | Not specified | [2] |

| SH-SY5Y | Neuroblastoma | Total inhibition at 10 µM | [3] |

| MCF-7 | Mammary Carcinoma | 60% inhibition at 10 µM | [3] |

| HS24 | Lung Carcinoma | 36.3% inhibition at 10 µM | [3] |

Induction of Apoptosis

A primary mechanism underlying this compound's anti-cancer effects is the induction of programmed cell death, or apoptosis. This is characterized by a cascade of molecular events, including the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).

Studies have shown that this compound treatment leads to a dose- and time-dependent increase in apoptotic cells in gastric cancer cell lines AGS and MKN45.[2] This is accompanied by the cleavage of caspase-3, -7, -8, and -9, and a corresponding decrease in the full-length form of PARP, indicating the activation of both intrinsic and extrinsic apoptotic pathways.[2]

In Vivo Anti-Tumor Efficacy

The anti-tumor potential of this compound has been validated in preclinical animal models. In xenograft models, where human tumor cells are implanted into immunodeficient mice, administration of this compound has been shown to significantly inhibit tumor growth. For instance, treatment with certain compounds has resulted in tumor growth inhibition of up to 61% in bladder cancer xenografts and between 60-99% in colon 38 carcinoma models.[4][5]

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has demonstrated anti-angiogenic properties, further contributing to its anti-cancer profile. In assays such as the chick chorioallantoic membrane (CAM) model, this compound has been shown to inhibit the formation of new blood vessels.[6][7]

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory activity, primarily through the modulation of key inflammatory signaling pathways and the inhibition of pro-inflammatory mediator production.

Inhibition of Nitric Oxide (NO) Production

In murine macrophage cell lines such as RAW 264.7, this compound has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The IC50 value for this inhibitory effect has been reported to be in the micromolar range, comparable to known iNOS inhibitors.[8] For instance, some compounds have shown IC50 values for NO release inhibition around 3.1 ± 1.1 µM.[9]

Modulation of Inflammatory Cytokines

This compound can suppress the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[10][11] This effect is mediated, at least in part, by the inhibition of the NF-κB signaling pathway.

Neuroprotective Properties

This compound has demonstrated neuroprotective effects in various in vitro models of neuronal damage, suggesting its potential in the treatment of neurodegenerative diseases.

Protection Against Glutamate-Induced Excitotoxicity

In hippocampal neuronal cell lines like HT22, this compound has been shown to protect against glutamate-induced excitotoxicity, a key pathological process in many neurodegenerative disorders.[12][13][14][15][16] Treatment with this compound can improve cell viability and reduce neuronal apoptosis in the presence of toxic glutamate concentrations.[12] For example, in some studies, a 50% reduction in cell death was observed at a glutamate concentration of 15 mM, and neuroprotective agents were able to mitigate this effect.[12]

Cardiovascular Properties

This compound exerts notable effects on the cardiovascular system, primarily manifesting as vasorelaxation.

Vasorelaxant Effect

In isolated rat aortic rings pre-contracted with agents like phenylephrine, this compound induces a dose-dependent relaxation.[17][18][19][20] This effect is at least partially endothelium-dependent and may involve the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway. The half-maximal effective concentration (EC50) for this vasorelaxant effect has been reported to be in the micromolar range.[21]

Metabolic Properties

This compound has shown potential in modulating metabolic processes, particularly in the context of adipogenesis.

Inhibition of Adipocyte Differentiation

In 3T3-L1 preadipocyte cell lines, a common model for studying adipogenesis, this compound has been shown to inhibit differentiation into mature adipocytes.[9][22][23][24][25] This is evidenced by a reduction in lipid accumulation, as visualized by Oil Red O staining, and a decrease in the expression of key adipogenic marker genes. Some studies have shown an 86% inhibition of lipid accumulation at a concentration of 10 µM.[9]

Key Signaling Pathways Modulated by this compound

The diverse pharmacological effects of this compound are attributable to its ability to modulate multiple intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins.[9]

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate the phosphorylation status of key MAPK members, such as ERK, JNK, and p38, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: this compound modulates the MAPK/ERK signaling pathway.

Akt Signaling Pathway

The Akt (or Protein Kinase B) pathway is a critical regulator of cell survival, proliferation, and metabolism. This compound has been shown to influence the phosphorylation of Akt, leading to the downstream regulation of proteins involved in apoptosis and cell growth.[2]

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound's pharmacological properties.

In Vitro Anti-Proliferative Assay (MTT/WST-1 Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Reagent Addition: MTT or WST-1 reagent is added to each well and incubated for a period (e.g., 2-4 hours) to allow for the formation of formazan crystals by metabolically active cells.

-

Measurement: The formazan product is solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with this compound at the desired concentrations and time points.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.[2]

-

Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark at room temperature.[2]

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[2]

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[8][22][26]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., total and phosphorylated forms of Akt, ERK, p65) overnight at 4°C.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][22][26]

In Vivo Xenograft Tumor Model

-

Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.

-

Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of the mice.[10][27][28]

-

Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. This compound is administered via a specified route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blotting).[10][27][28]

Vasorelaxation Assay in Isolated Rat Aorta

-

Aortic Ring Preparation: The thoracic aorta is excised from a rat and cut into rings. The endothelium may be mechanically removed for some experiments.

-

Organ Bath Setup: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂/5% CO₂.

-

Contraction: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or KCl.[17][18][19][20]

-

Treatment: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Measurement: The changes in isometric tension are recorded, and the relaxation is expressed as a percentage of the pre-contraction. EC50 values are calculated from the concentration-response curves.[21]

Adipocyte Differentiation Assay (Oil Red O Staining)

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then induced to differentiate using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Treatment: this compound is added to the culture medium at various concentrations during the differentiation period.

-

Staining: After several days of differentiation, the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids.[3][23][29][30][31]

-

Quantification: The stained lipid droplets can be visualized by microscopy. For quantitative analysis, the dye is eluted from the cells with isopropanol, and the absorbance is measured at a specific wavelength (e.g., 510 nm). The extent of differentiation is expressed as a percentage of the untreated control.[3][23][29][30][31]

Conclusion

This compound, a natural alkaloid from Evodia rutaecarpa, presents a compelling pharmacological profile with significant potential for therapeutic development. Its robust anti-cancer, anti-inflammatory, neuroprotective, cardiovascular, and metabolic properties, underpinned by its modulation of key signaling pathways, warrant further investigation. The data and methodologies presented in this technical guide provide a solid foundation for researchers and drug development professionals to advance the exploration of this compound as a promising therapeutic agent. Further preclinical and clinical studies are essential to fully elucidate its efficacy and safety profile in human diseases.

References

- 1. Antiproliferative evaluation of isofuranodiene on breast and prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative/cytotoxic activity of molecular iodine and iodolactones in various human carcinoma cell lines. No interfering with EGF-signaling, but evidence for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Angiogenic Activity of Flunarizine by In Ovo, In Vitro, and In Vivo Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Novel Inhibitory Effect of YM976 on Adipocyte Differentiation | MDPI [mdpi.com]

- 10. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Protective Role of E-64d in Hippocampal Excitotoxic Neuronal Injury Induced by Glutamate in HT22 Hippocampal Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Etomidate attenuates phenylephrine-induced contraction in isolated rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. KoreaMed Synapse [synapse.koreamed.org]

- 20. The vasorelaxatory effect of the milrinone on the preconstricted rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Blockade of adipocyte differentiation by cordycepin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Curcumin inhibits adipocyte differentiation through modulation of mitotic clonal expansion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. dovepress.com [dovepress.com]

- 26. An unbiased metric of antiproliferative drug effect in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

Evodine: A Deep Dive into its Modulation of Anti-inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodine, a quinolone alkaloid derived from the plant Evodia rutaecarpa, has garnered significant interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a primary focus on its modulation of key signaling pathways. Extensive research demonstrates that this compound's principal mechanism of action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. Furthermore, emerging evidence highlights its role in modulating the Mitogen-Activated Protein Kinase (MAPK) pathway. This document synthesizes the current understanding of this compound's interaction with these inflammatory pathways, presenting quantitative data on its inhibitory effects, detailing relevant experimental protocols, and visualizing the complex signaling networks involved. While its influence on the NF-κB and MAPK pathways is well-documented, the direct effects of this compound on the JAK-STAT and Nrf2 signaling pathways remain areas for future investigation.

Introduction to this compound and Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory process is tightly regulated by a network of intracellular signaling pathways that orchestrate the expression of pro-inflammatory mediators, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

This compound, an alkaloid extracted from Evodia rutaecarpa, has been traditionally used in Chinese medicine for its therapeutic properties. Modern scientific investigation has substantiated its anti-inflammatory potential, making it a promising candidate for the development of novel anti-inflammatory drugs. This guide delves into the core mechanisms by which this compound exerts its effects, providing a technical resource for researchers and drug development professionals.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, playing a pivotal role in the transcription of a wide array of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.

This compound has been consistently shown to be a potent inhibitor of the NF-κB signaling pathway. Its primary mode of action involves the direct inhibition of IKK activation. By preventing the phosphorylation and subsequent degradation of IκBα, this compound effectively traps NF-κB in the cytoplasm, thereby preventing the transcription of its downstream targets.

Quantitative Effects on NF-κB Pathway Components

The following table summarizes the quantitative data on the inhibitory effects of this compound on key components of the NF-κB signaling pathway and its downstream targets.

| Target Molecule | Cell Line/Model | Treatment Conditions | Observed Effect | Reference |

| p-IκBα | RAW 264.7 macrophages | LPS-stimulated | Dose-dependent decrease | [1] |

| NF-κB (p65) Nuclear Translocation | RAW 264.7 macrophages | LPS-stimulated | Significantly inhibited | [2] |

| COX-2 Expression | RAW 264.7 macrophages | Hypoxia-induced | Concentration-dependent repression | [3][4] |

| iNOS Expression | RAW 264.7 macrophages | Hypoxia-induced | Concentration-dependent repression | [3][4] |

| TNF-α Production | Alzheimer's disease mouse model | STZ-induced | 39.8% reduction with 100 mg/kg/day | [5] |

| IL-1β Production | Alzheimer's disease mouse model | STZ-induced | 44.9% reduction with 100 mg/kg/day | [5] |

| IL-6 Production | Alzheimer's disease mouse model | STZ-induced | 39.8% reduction with 100 mg/kg/day | [5] |

| IL-8 Production | AGS cells | H. pylori-infected | 27% decrease compared to infected cells | [6] |

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family of serine/threonine kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are critical regulators of inflammation. These kinases are activated by a variety of extracellular stimuli and, in turn, phosphorylate a range of downstream targets, including transcription factors that regulate the expression of pro-inflammatory genes.

This compound has been shown to modulate the MAPK signaling pathway, contributing to its overall anti-inflammatory effect. Studies have demonstrated that this compound can inhibit the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli, thereby suppressing the activation of this key inflammatory cascade.

Quantitative Effects on MAPK Pathway Components

Quantitative data on the dose-dependent effects of this compound on MAPK signaling are still emerging. However, studies have consistently shown a reduction in the phosphorylated (active) forms of these kinases.

| Target Molecule | Cell Line/Model | Treatment Conditions | Observed Effect | Reference |

| p-p38 | Mouse mammary epithelial cells | LPS-induced | Decreased ratio of p-p38/p38 | [7] |

| p-JNK | Mouse mammary epithelial cells | LPS-induced | Decreased ratio of p-JNK/JNK | [7] |

| p-ERK1/2 | Mouse mammary epithelial cells | LPS-induced | Decreased ratio of p-ERK1/2/ERK1/2 | [7] |

Other Potential Signaling Pathways

While the roles of NF-κB and MAPK are the most extensively studied in the context of this compound's anti-inflammatory action, other pathways may also be involved.

-

JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling. While a study on an extract of Evodiae Fructus (which contains this compound) showed downregulation of the JAK-STAT pathway, direct evidence of this compound's specific effects on this pathway in inflammation is currently lacking.

-

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response and has anti-inflammatory functions. There is currently no direct evidence to suggest that this compound activates the Nrf2 pathway as part of its anti-inflammatory mechanism.

Further research is warranted to elucidate the potential role of this compound in modulating these and other signaling pathways.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophages) and HaCaT (human keratinocytes) are commonly used cell lines.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in vitro.

-

This compound Treatment: Cells are typically pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before the addition of the inflammatory stimulus.

Western Blot Analysis for Signaling Proteins

Western blotting is a standard technique to detect and quantify the expression and phosphorylation status of key signaling proteins.

Protocol Outline:

-

Protein Extraction: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a method such as the bicinchoninic acid (BCA) assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis based on molecular weight.

-

Protein Transfer: Proteins are transferred from the gel to a membrane (e.g., polyvinylidene difluoride - PVDF).

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-IκBα, total IκBα, phospho-p38, total p38).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

ELISA is a highly sensitive and specific method for quantifying the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or biological fluids.

Protocol Outline:

-

Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

Blocking: The plate is blocked to prevent non-specific binding.

-

Sample and Standard Incubation: Cell culture supernatants and a series of known concentrations of the cytokine standard are added to the wells.

-

Detection Antibody Incubation: A biotinylated detection antibody that recognizes a different epitope on the cytokine is added.

-

Enzyme Conjugate Incubation: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.

-

Measurement: The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential primarily through the robust inhibition of the NF-κB signaling pathway and modulation of the MAPK cascade. Its ability to suppress the production of a wide range of pro-inflammatory mediators makes it a compelling candidate for further investigation and development as a therapeutic agent for inflammatory diseases.

Future research should focus on:

-

Obtaining more extensive quantitative data: Determining the IC50 values of this compound for the inhibition of various inflammatory mediators and signaling molecules across a broader range of cell types and inflammatory models.

-

Elucidating the role of other signaling pathways: Investigating the direct effects of this compound on the JAK-STAT and Nrf2 pathways to gain a more complete understanding of its anti-inflammatory profile.

-

In vivo efficacy and safety: Conducting comprehensive preclinical and clinical studies to evaluate the therapeutic efficacy, safety, and pharmacokinetic profile of this compound in relevant disease models.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and potential application of this compound as a novel anti-inflammatory agent.

References

- 1. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Analysis of NF-κB Transactivation Specificity Using a Yeast-Based Functional Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extracellular Vesicle Isolation and Analysis by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. bowdish.ca [bowdish.ca]

- 7. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Effects of Evodine in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodine, a quinolone alkaloid derived from the fruit of Evodia rutaecarpa, has garnered significant interest within the scientific community for its potential therapeutic applications. Emerging preclinical evidence has highlighted its neuroprotective properties across various models of neurodegenerative diseases. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, with a focus on quantitative data from preclinical studies, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified in several preclinical models, demonstrating its potential to mitigate neuronal damage and improve functional outcomes. The following tables summarize the key quantitative findings from these studies.

Table 1: Neuroprotective Effects of this compound in an Alzheimer's Disease Model (ICV-STZ Induced Cognitive Deficits in Mice)

| Parameter | Control Group | STZ Group | STZ + this compound (50 mg/kg) | STZ + this compound (100 mg/kg) | Reference |

| Behavioral Outcomes | |||||

| Novel Object Recognition Index | Normal | Impaired | Improved | Significantly Improved | [1][2][3] |

| Morris Water Maze Escape Latency | Normal | Increased | Reduced | Significantly Reduced | [1][2][3] |

| Biochemical Markers (Hippocampus) | |||||

| Acetylcholinesterase (AChE) Activity | Baseline | Significantly Increased | Reduced | Significantly Reduced by 50.3% | [2][4] |

| Malondialdehyde (MDA) Level | Baseline | Increased by 89.8% | Reduced | Significantly Reduced by 35.3% | [2] |

| Glutathione (GSH) Activity | Baseline | Reduced by 52.9% | Increased | Significantly Increased by 82.2% | [2] |

| Superoxide Dismutase (SOD) Activity | Baseline | Reduced by 52.3% | Increased | Significantly Increased by 73.2% | [2] |

| Inflammatory Cytokines (Hippocampus) | |||||

| TNF-α Level | Baseline | Elevated | Reduced | Significantly Reduced by 39.8% | [2] |

| IL-1β Level | Baseline | Elevated | Reduced | Significantly Reduced by 44.9% | [2] |

| IL-6 Level | Baseline | Elevated | Reduced | Significantly Reduced by 39.8% | [2] |

| Signaling Proteins (Hippocampus) | |||||

| p-AKT Expression | Baseline | Decreased | Increased | Increased by 31.0% | [2] |

| p-GSK-3β Expression | Baseline | Decreased | Increased | Increased by 39.7% | [2] |

| p-p65-NF-κB Expression | Baseline | Increased | Decreased | Decreased by 31.6% | [2] |

| p-IκB-α Expression | Baseline | Increased | Decreased | Decreased by 43.4% | [2] |

Table 2: Neuroprotective Effects of this compound in a Parkinson's Disease Model (6-OHDA-Challenged SK-N-SH Cells)

| Parameter | Control Group | 6-OHDA Group | 6-OHDA + this compound (1 µM) | 6-OHDA + this compound (10 µM) | Reference |

| Cellular Outcomes | |||||

| Cell Viability | 100% | Significantly Reduced | Increased | Significantly Increased | [5][6] |

| Apoptosis Rate | Baseline | Significantly Increased | Reduced | Significantly Reduced | [5][6] |

| Oxidative Stress Markers | |||||

| Lactate Dehydrogenase (LDH) Activity | Baseline | Increased | Reduced | Significantly Reduced | [5][6] |

| Glutathione (GSH) Content | Baseline | Decreased | Increased | Significantly Increased | [5][6] |

| Inflammatory Cytokines | |||||

| IL-1β Level | Baseline | Increased | Reduced | Significantly Reduced | [7] |

| IL-6 Level | Baseline | Increased | Reduced | Significantly Reduced | [7] |

| IL-18 Level | Baseline | Increased | Reduced | Significantly Reduced | [7] |

| Apoptosis-Related Proteins | |||||

| Bax Expression | Baseline | Increased | Decreased | Significantly Decreased | [5][6] |

| Bcl-2 Expression | Baseline | Decreased | Increased | Significantly Increased | [5][6] |

Table 3: Neuroprotective Effects of this compound in a Cerebral Ischemia Model (MCAO in Rats)

| Parameter | Sham Group | MCAO Group | MCAO + this compound (Low Dose) | MCAO + this compound (High Dose) | Reference |

| Neurological Deficit Score | 0 | Significantly Increased | Reduced | Significantly Reduced | [8] |

| Infarct Volume | 0 | Significantly Increased | Reduced | Significantly Reduced | [8] |

| Signaling Proteins (Infarct Penumbra) | |||||

| Bcl-2 Expression | Baseline | Decreased | Increased | Significantly Increased | [8] |

| β-catenin Expression | Baseline | Decreased | Increased | Significantly Increased | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound's neuroprotective effects.

In Vivo Model of Alzheimer's Disease: Intracerebroventricular (ICV) Injection of Streptozotocin (STZ)

-

Animal Model: Male Kunming mice are used.[2]

-

Procedure:

-

Mice are anesthetized and placed in a stereotaxic apparatus.[2]

-

A midline sagittal incision is made on the scalp to expose the bregma.

-

STZ (3 mg/kg) is dissolved in sterile saline and injected bilaterally into the lateral ventricles using a Hamilton syringe.[2][3][4]

-

The injection is performed twice on alternate days (day 1 and day 3).[2][3][4]

-

The control group receives an equivalent volume of saline.

-

-

This compound Administration: this compound (50 or 100 mg/kg) is administered orally once daily for 21 days, starting from the first day of STZ injection.[2][3][4]

In Vitro Model of Parkinson's Disease: 6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity

-

Cell Line: Human neuroblastoma SK-N-SH cells are used.[5][6]

-

Procedure:

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1 µM, 10 µM) for a specified period before the addition of 6-OHDA.[5][6]

Behavioral Assessment: Morris Water Maze

-

Apparatus: A circular water tank (120-150 cm in diameter) is filled with opaque water (maintained at 22 ± 2°C).[9] A hidden escape platform is submerged 1-2 cm below the water surface in one of the four quadrants.[9][10]

-

Procedure:

-

Acquisition Phase: Mice undergo training for 5 consecutive days, with 2-4 trials per day.[9] In each trial, the mouse is released from one of four starting positions and allowed to swim and find the hidden platform. The time taken to reach the platform (escape latency) is recorded.[10] If the mouse fails to find the platform within 60-90 seconds, it is gently guided to it.[11][12]

-

Probe Trial: On the day after the last training session, the platform is removed, and the mouse is allowed to swim freely for 60-90 seconds.[12] The time spent in the target quadrant where the platform was previously located is recorded to assess spatial memory.[10]

-

Biochemical Analysis: Western Blotting for Signaling Proteins

-

Sample Preparation: Hippocampal or cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.[13][14] Protein concentration is determined using a BCA or Bradford assay.[14]

-

Procedure:

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[14]

-

The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-AKT, p-GSK-3β, p-NF-κB, β-actin).[14]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.[14]

-

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through the modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Signaling Pathways

Caption: Signaling pathways modulated by this compound for neuroprotection.

Experimental Workflow

Caption: General experimental workflow for preclinical evaluation.

Conclusion

The preclinical data strongly suggest that this compound holds significant promise as a neuroprotective agent. Its multifaceted mechanism of action, involving the suppression of neuroinflammation and oxidative stress, and the modulation of key signaling pathways such as AKT/GSK-3β and NF-κB, provides a solid foundation for its further development. This technical guide summarizes the current state of knowledge and provides practical information for researchers aiming to build upon these findings. Future studies should focus on elucidating the complete pharmacokinetic and safety profile of this compound and its derivatives to pave the way for potential clinical applications in the treatment of neurodegenerative diseases.

References

- 1. Protective effects of evodiamine in experimental paradigm of Alzheimer’s disease | springerprofessional.de [springerprofessional.de]

- 2. Protective effects of evodiamine in experimental paradigm of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protective effects of evodiamine in experimental paradigm of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. wsr-j.org [wsr-j.org]

- 9. researchgate.net [researchgate.net]

- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UC Davis - Morris Water Maze [protocols.io]

- 13. Frontiers | Discovery of an evodiamine derivative for PI3K/AKT/GSK3β pathway activation and AD pathology improvement in mouse models [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The Alkaloid Evodine: A Comprehensive Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodine is a naturally occurring quinazolinocarboline alkaloid demonstrating a range of promising biological activities, most notably potent antitumor effects. This technical guide provides an in-depth exploration of the chemical structure of this compound and a detailed examination of its synthesis, with a focus on a highly efficient one-pot total synthesis methodology. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to facilitate further research and development.

Chemical Structure of this compound

This compound, with the chemical formula C₁₉H₁₇N₃O, is a tryptamine-derived indole alkaloid.[1] Its core structure is a pentacyclic ring system, specifically a 6/5/6/6/6 fused ring system, which is responsible for its unique chemical properties and biological activities.[2] The molecule possesses a rigid, planar architecture which is a key feature for its interaction with biological targets.

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of the alkaloid this compound.

Synthesis of this compound

The total synthesis of this compound has been an area of significant interest for organic chemists due to its complex structure and therapeutic potential. Several synthetic routes have been developed, with a notable advancement being the development of a one-pot total synthesis. This approach offers high efficiency by minimizing the need for purification of intermediates, thereby saving time and resources.

A highly effective one-pot synthesis of this compound and its analogues has been achieved through a three-component reaction involving a continuous biscyclization.[3] This method demonstrates good functional group tolerance and utilizes triethoxymethane as a crucial cosolvent for this rapid transformation.[3]

Overview of the One-Pot Synthesis Workflow

The one-pot synthesis of this compound typically involves the reaction of three key components: tryptamine, an anthranilic acid derivative (such as N-methylanthranilic acid), and a one-carbon source, which facilitates the double cyclization. The use of ball milling conditions has also been explored as a green and sustainable alternative to traditional solution-based synthesis, yielding this compound analogues in good yields.[4]

The following diagram illustrates the general workflow for the one-pot synthesis of this compound.

Caption: General workflow for the one-pot synthesis of this compound.

Quantitative Data for the One-Pot Synthesis of Evodiamine

The efficiency of the one-pot synthesis of this compound is highlighted by the yields achieved under specific reaction conditions. The following table summarizes the quantitative data for a representative one-pot synthesis.

| Step | Starting Materials | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |

| 1 | Tryptamine, N-Methylanthranilic Acid | Triethoxymethane, p-Toluenesulfonic acid (p-TsOH) | Heating | Evodiamine | 70-85%[3] |

Note: Yields can vary depending on the specific substrates and reaction conditions used.

Experimental Protocols

The following is a detailed experimental protocol for the one-pot total synthesis of this compound, based on reported literature.[3]

Materials and Reagents

-

Tryptamine

-

N-Methylanthranilic acid

-

Triethoxymethane

-

p-Toluenesulfonic acid (p-TsOH)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure

-

Reaction Setup: To a solution of tryptamine (1.0 eq) and N-methylanthranilic acid (1.0 eq) in an anhydrous solvent, add triethoxymethane (as both reagent and cosolvent).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated sodium bicarbonate solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.

Biological Activity and Signaling Pathways

This compound has been the subject of extensive pharmacological research and has been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects.[2] Its anti-cancer properties are of particular interest, with studies demonstrating its ability to inhibit the proliferation of various cancer cell lines.[5]

The anti-tumor activity of this compound is often attributed to its ability to interfere with multiple cellular signaling pathways. For instance, some this compound derivatives have been found to act as dual inhibitors of topoisomerases I and II, enzymes crucial for DNA replication and repair in cancer cells.[6]

The following diagram depicts a simplified signaling pathway potentially targeted by this compound in cancer cells.

Caption: Simplified signaling pathway of this compound's anti-cancer activity.

Conclusion

This compound remains a molecule of significant interest in the field of natural product chemistry and drug discovery. The development of efficient synthetic methodologies, such as the one-pot total synthesis, provides researchers with greater access to this complex alkaloid and its analogues for further investigation. A thorough understanding of its chemical structure and synthesis is crucial for the design and development of novel therapeutic agents based on the this compound scaffold. This technical guide serves as a foundational resource to aid in these ongoing research efforts.

References

- 1. Evodiamine: A Extremely Potential Drug Development Candidate of Alkaloids from Evodia rutaecarpa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synthesis, Structural Modification and Mode of Anticancer Action of Evodiamine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of bioactive evodiamine and rutaecarpine analogues under ball milling conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis and anti-proliferative activity of 3-aryl-evodiamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Evodine: A Technical Guide to Its Natural Sources and Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Evodine, a furoquinoline alkaloid, is a natural product found predominantly in the plant species Tetradium ruticarpum. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway in plants, and detailed experimental methodologies for its extraction, purification, and quantification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic potential of this bioactive compound.

Natural Sources of this compound

This compound is primarily isolated from the fruits of Tetradium ruticarpum (A. Juss.) T.G. Hartley, a plant belonging to the Rutaceae family. This species was formerly known as Evodia rutaecarpa (Juss.) Benth., and much of the scientific literature refers to it by this synonym. The unripe, dried fruits of this plant, known in traditional Chinese medicine as "Wu-Zhu-Yu," are the most significant natural source of this compound and other related alkaloids.[1][2][3]

Quantitative Analysis of this compound Content

The concentration of this compound in the fruits of Tetradium ruticarpum can vary depending on the geographical origin, harvest time, and processing methods.[4] Several studies have quantified the amount of this compound and other major alkaloids in the plant material.

| Plant Material | Compound | Concentration Range | Analytical Method | Reference |

| Fruits of Tetradium ruticarpum | This compound | Higher concentration compared to evodiamine and rutaecarpine | HPLC | [5] |

| Crude Extract of Evodia rutaecarpa | Evodiamine | 16.56% | HPLC | [6] |

| Crude Extract of Evodia rutaecarpa | Rutaecarpine | 12.62% | HPLC | [6] |

| Crude Extract of Evodia rutaecarpa | Evocarpine | 13.71% | HPLC | [6] |

Biosynthesis of this compound

The biosynthesis of this compound, a furoquinoline alkaloid, is believed to originate from the shikimate pathway, with anthranilic acid serving as a key precursor.[7][8] While the complete enzymatic pathway has not been fully elucidated in Tetradium ruticarpum, a proposed pathway can be constructed based on known biosynthetic steps for related quinoline and furoquinoline alkaloids.[7][9][10]

A pivotal study on the biosynthesis of 2-alkylquinolone alkaloids in Evodia rutaecarpa has identified two novel type III polyketide synthases (PKSs): alkyldiketide-CoA synthase (ADS) and alkylquinolone synthase (AQS).[9][10][11] These enzymes are involved in the condensation of N-methylanthraniloyl-CoA and a fatty acyl-CoA with malonyl-CoA to form the quinolone ring structure. This finding provides a strong foundation for understanding the initial steps of this compound biosynthesis.

The formation of the furan ring is thought to occur through the prenylation of a quinoline intermediate, followed by oxidative cyclization.[7]

Proposed Biosynthetic Pathway of this compound

References

- 1. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Processing and Polyherbal Formulation of Tetradium ruticarpum (A. Juss.) Hartley: Phytochemistry, Pharmacokinetics, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-13C heteronuclear single quantum coherence NMR evidence for iodination of natural organic matter influencing organo-iodine mobility in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine: mechanism of formation of the furan ring. The timing of aromatic hydroxylation and of methylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 9. 2-Alkylquinolone alkaloid biosynthesis in the medicinal plant Evodia rutaecarpa involves collaboration of two novel type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Alkylquinolone alkaloid biosynthesis in the medicinal plant Evodia rutaecarpa involves collaboration of two novel type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Preliminary In Vitro Studies on Evodine's Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evodine, a quinolone alkaloid extracted from the unripe fruit of Evodia rutaecarpa (Wu-Zhu-Yu), has garnered significant interest within the scientific community for its diverse pharmacological activities. Preliminary in vitro studies have demonstrated its potential as a multi-target agent with promising anti-cancer, anti-inflammatory, and neuroprotective properties. However, understanding its bioactivity also necessitates a thorough evaluation of its potential toxicities, such as cardiotoxicity. This technical guide provides a comprehensive overview of the foundational in vitro research on this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways involved in its mechanism of action.

Data Presentation: Quantitative Bioactivity of this compound

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency. These values are crucial for comparing its efficacy across different cancer types and for guiding dose selection in further preclinical studies.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cancer Type | Cell Line | Incubation Time (h) | IC50 (µM) | Assay Method |

| Colorectal Cancer | HT29 | 24 | 30 | Cell Viability Assay |

| Colorectal Cancer | HCT116 | 24 | 15 | Cell Viability Assay |

| Colorectal Cancer | HCT116 | 48 | 15 | Cell Viability Assay |

| Pancreatic Cancer | PANC-1 | 48 | ~2 | CCK-8 Assay[1] |

| Pancreatic Cancer | SW1990 | 48 | ~2 | CCK-8 Assay[1] |

| Breast Cancer | MCF-7 | Not Specified | Not Specified | Not Specified |

| Tongue Cancer | CAL-27 | 48 | Not Specified | Not Specified |

| Tongue Cancer | Tca8113 | 48 | Not Specified | Not Specified |

Experimental Protocols

A clear understanding of the methodologies employed in in vitro studies is paramount for the replication and extension of research findings. This section details the key experimental protocols used to assess this compound's bioactivity.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 0.01, 0.1, 0.5, 1, 5, or 10 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[2]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]

-

Remove the medium and dissolve the formazan crystals in 200 µL of DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

2. Cell Counting Kit-8 (CCK-8) Assay:

-

Principle: Similar to the MTT assay, the CCK-8 assay is a colorimetric method used to determine cell viability. It utilizes a highly water-soluble tetrazolium salt that produces a water-soluble formazan dye upon reduction by cellular dehydrogenases.

-

Protocol:

-

Seed pancreatic cancer cells (PANC-1 and SW1990) in 96-well plates.

-

Treat the cells with different concentrations of this compound (e.g., 0, 1, 5, and 10 µM) for 48 hours.[1]

-

Add CCK-8 solution to each well and incubate for a specified time according to the manufacturer's instructions.

-

Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

-

Cell Migration and Invasion Assay

Transwell Assay:

-

Principle: This assay assesses the migratory and invasive potential of cancer cells. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel). The ability of cells to migrate through the pores to the lower chamber, which contains a chemoattractant, is quantified.

-

Protocol:

-

For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel.

-

Seed gastric cancer cells (AGS and BGC-823) in the upper chamber in a serum-free medium.

-

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Treat the cells with different concentrations of this compound (e.g., 6.25, 12.5, and 25 µM).

-

Incubate for a specified period (e.g., 24 hours).

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells under a microscope.

-

Apoptosis and Cell Cycle Analysis

Flow Cytometry:

-

Principle: Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. For apoptosis analysis, cells are typically stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (which enters late apoptotic and necrotic cells with compromised membranes). For cell cycle analysis, cells are stained with a DNA-binding dye (e.g., propidium iodide), and the DNA content is measured to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol for Apoptosis:

-

Treat cells with this compound for a specified time.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in a binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and propidium iodide according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer.

-

-

Protocol for Cell Cycle Analysis:

Western Blot Analysis

-

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

-

Protocol:

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, p-ERK, p-P38, LC3, STAT3).[1]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-